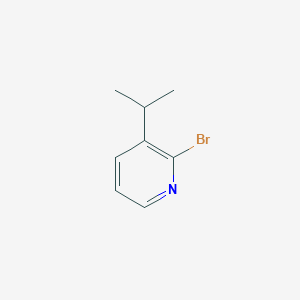

2-Bromo-3-isopropylpyridine

描述

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Synthesis

The pyridine ring, a six-membered heteroaromatic system isosteric with benzene, is a ubiquitous scaffold in a vast array of functional molecules. rsc.orgnih.gov Its presence is fundamental in numerous natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin and pyridoxine. rsc.org In medicinal chemistry, the pyridine motif is considered a "privileged structure" due to its frequent appearance in clinically useful agents. rsc.orgsigmaaldrich.com The nitrogen atom within the ring imparts unique properties, such as increased polarity, the ability to act as a hydrogen bond acceptor, and a handle for modulating the solubility and bioavailability of drug candidates. enpress-publisher.comnih.gov Consequently, pyridine derivatives are integral to over 7,000 drug molecules and exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. rsc.orgnih.govtandfonline.com Beyond pharmaceuticals, pyridine scaffolds are crucial in the development of agrochemicals, dyes, and as ligands in catalysis. nih.govenpress-publisher.comresearchgate.net

Overview of Halogenated Pyridines as Versatile Building Blocks

The introduction of a halogen atom onto the pyridine ring dramatically enhances its utility as a synthetic intermediate. sigmaaldrich.com Halogenated pyridines, particularly brominated and chlorinated derivatives, are highly valued as versatile building blocks in organic synthesis. sigmaaldrich.comcymitquimica.comsigmaaldrich.com The carbon-halogen bond provides a reactive site for a multitude of transformations, most notably in transition metal-catalyzed cross-coupling reactions. acs.orgnih.gov

The reactivity of the halogen is position-dependent. For instance, in 2-bromopyridines, the bromine atom is susceptible to nucleophilic substitution and is a key partner in powerful carbon-carbon and carbon-heteroatom bond-forming reactions like the Suzuki-Miyaura, Sonogashira, and Negishi couplings. nih.govresearchgate.netscirp.org These reactions allow for the precise and efficient construction of complex molecular architectures from simpler, commercially available starting materials. sigmaaldrich.comsigmaaldrich.com The ability to selectively functionalize the pyridine ring through its halogenated derivatives is a fundamental strategy in the synthesis of pharmaceuticals, functional materials, and agrochemicals. cymitquimica.commdpi.com For example, 2-bromopyridines have been used as precursors in the synthesis of complex azamacrocycles and substituted biaryls. nih.govresearchgate.net

Historical Context of 2-Bromo-3-isopropylpyridine within Heterocyclic Compound Research

While the initial isolation of pyridine dates back to 1846 by Anderson, and its structure was later elucidated by Wilhelm Körner and James Dewar, the specific history of this compound is less documented in early literature. rsc.org Its emergence is intrinsically linked to the broader development of synthetic methodologies for creating substituted pyridines in the 20th and 21st centuries. The synthesis of such a molecule relies on established principles of heterocyclic chemistry, namely the regioselective bromination of a pre-existing 3-substituted pyridine or the construction of the pyridine ring with the substituents already in place.

The preparation of related structures, such as 2-bromo-3-methoxypyridine, involves the bromination of 3-hydroxypyridine (B118123) followed by methylation, indicating a general strategy for functionalizing the C2 position adjacent to a C3 substituent. google.comthermofisher.com Similarly, methods for preparing 2-bromo-3-ethylsulfonylpyridine have been developed, highlighting the industrial and academic interest in 2-bromo-3-substituted pyridines as critical intermediates. google.com The specific compound this compound likely gained relevance as chemists sought to explore the steric and electronic effects of an isopropyl group at the 3-position, a common moiety in pharmacologically active molecules, making it a valuable building block for modern drug discovery and materials science programs.

Physical and Spectroscopic Properties

The fundamental physical and chemical characteristics of this compound are essential for its use in synthesis and for its characterization.

Table 1: Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀BrN | chemsrc.com |

| Molecular Weight | 200.08 g/mol | chemsrc.com |

| Density | 1.343 ± 0.06 g/cm³ (Predicted) | chemsrc.com |

| Boiling Point | 245.0 ± 20.0 °C (Predicted) | chemsrc.com |

| Flash Point | 102.0 ± 21.8 °C (Predicted) | chemsrc.com |

| Physical Form | Liquid | sigmaaldrich.com |

| LogP | 2.87 | chemsrc.com |

| Index of Refraction | 1.533 | chemsrc.com |

Table 2: Spectroscopic and Identification Data

| Identifier Type | Identifier | Source |

|---|---|---|

| CAS Number | 1417518-11-6 | chemsrc.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | JEBINPKMSQABNA-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | CC(C)C1=CC=CN=C1Br | achemblock.com |

Structure

3D Structure

属性

IUPAC Name |

2-bromo-3-propan-2-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(2)7-4-3-5-10-8(7)9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBINPKMSQABNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417518-11-6 | |

| Record name | 2-bromo-3-(propan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 3 Isopropylpyridine

Direct Synthetic Routes to 2-Bromo-3-isopropylpyridine

Direct synthetic routes aim to introduce both the bromo and isopropyl substituents onto the pyridine (B92270) ring in a concerted or sequential manner within a single pot.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.orgmdpi.com While specific palladium-catalyzed methods for the direct synthesis of this compound are not extensively documented in the provided search results, the principles of palladium catalysis are widely applied in pyridine functionalization. acs.orgmdpi.com For instance, palladium catalysts are known to facilitate the coupling of aryl halides with various partners. researchgate.netrsc.orgmdpi.com In a hypothetical approach, a di-substituted pyridine precursor could undergo a palladium-catalyzed reaction to introduce one of the desired groups. The development of directing groups has been crucial in achieving regioselectivity in C-H activation, a significant challenge in synthetic chemistry. acs.org

Organometallic reagents, such as Grignard and organolithium compounds, are fundamental in the synthesis of substituted pyridines. youtube.com These reagents can be prepared through methods like oxidative insertion of a metal into a carbon-halogen bond or through metal-halogen exchange. youtube.com

A common strategy involves the use of a di-substituted pyridine, such as 2,5-dibromopyridine (B19318), which can be selectively functionalized. For example, a Grignard reaction on 2,5-dibromopyridine using a Grignard reagent like isopropylmagnesium chloride can lead to the formation of an intermediate that, upon reaction with a suitable electrophile, could potentially yield the desired product. google.com A patent describes a method for preparing 2-bromo-5-formylpyridine by reacting 2,5-dibromopyridine with a Grignard reagent, followed by the addition of DMF. google.com This highlights the utility of Grignard reagents in selectively reacting at one of the bromo positions.

Lithium-halogen exchange is another powerful technique. mdpi.com This method typically involves treating a dihalopyridine with an organolithium reagent, such as n-butyllithium, at low temperatures to selectively replace one of the halogen atoms with lithium. The resulting lithiated pyridine is a potent nucleophile that can react with an electrophile to introduce a desired substituent. However, controlling the regioselectivity of this exchange can be challenging.

Palladium-Catalyzed Synthesis Approaches

Indirect Synthetic Pathways via Precursor Functionalization

Indirect routes involve the stepwise modification of a pyridine derivative that already contains either the bromo or the isopropyl group.

The regioselective bromination of an existing isopropylpyridine is a plausible synthetic route. The directing effect of the isopropyl group and the pyridine nitrogen atom will influence the position of bromination. Electrophilic bromination of pyridines can be challenging due to the electron-deficient nature of the pyridine ring. researchgate.net However, the activation of the pyridine ring, for instance, through the formation of a pyridine N-oxide, can facilitate electrophilic substitution. researchgate.net The N-oxide activates the ring towards electrophilic attack, particularly at the 2- and 4-positions. researchgate.net After the bromination step, the N-oxide can be removed by deoxygenation to yield the desired bromopyridine.

Various brominating agents and conditions have been developed to achieve regioselectivity in the bromination of aromatic compounds. mdpi.comorientjchem.org For instance, N-bromosuccinimide (NBS) is a commonly used reagent for this purpose. mdpi.com The choice of solvent and reaction temperature can also play a crucial role in controlling the outcome of the reaction.

A study by Baran et al. reports the regioselective bromination of fused pyridine N-oxides at the C2-position using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as a nucleophilic bromide source under mild conditions. tcichemicals.com This method avoids the use of harsh brominating agents like Br₂ or POBr₃. tcichemicals.com

Table 1: Examples of Reagents for Regioselective Bromination

| Reagent/System | Substrate Type | Key Features |

|---|---|---|

| p-Toluenesulfonic anhydride / Tetrabutylammonium bromide | Fused Pyridine N-Oxides | High regioselectivity for C2-bromination, mild conditions. tcichemicals.com |

| N-Bromosuccinimide (NBS) / Silica gel | Aromatic Compounds | Good for regioselective electrophilic aromatic brominations. mdpi.com |

An alternative indirect pathway is the introduction of the isopropyl group onto a pre-existing brominated pyridine. This can be achieved through various cross-coupling reactions. For instance, a Negishi coupling could be employed, where an organozinc reagent (e.g., isopropylzinc chloride) is coupled with a bromopyridine in the presence of a palladium or nickel catalyst.

Another approach involves the use of Grignard reagents. A bromopyridine can be converted into a pyridyl Grignard reagent, which can then react with an isopropyl-containing electrophile. Conversely, a di-brominated pyridine could first be converted to a Grignard reagent at one position, which is then quenched, followed by a coupling reaction at the other bromine position to introduce the isopropyl group. The synthesis of 2-bromo-6-isopropylpyridine (B1440234) has been described through the isopropylation of 2-bromo-6-substituted pyridine with isopropanol (B130326) under acidic conditions.

Regioselective Bromination of Isopropylpyridine Scaffolds

Strategic Optimization of Synthetic Protocols

The optimization of synthetic protocols is crucial for improving reaction efficiency, yield, and purity, as well as for making the process more cost-effective and environmentally friendly. Key areas for optimization include the choice of catalysts, ligands, solvents, and reaction conditions.

For palladium-catalyzed reactions, the development of ligand-free protocols or the use of highly active and stable catalysts can significantly improve the process. rsc.org Microwave-assisted synthesis has also emerged as a powerful tool to accelerate reaction rates and improve yields. rsc.org

In the context of organometallic syntheses, the use of "Turbo Grignard" reagents, such as isopropylmagnesium chloride lithium chloride complex, can offer advantages over traditional Grignard reagents by enabling reactions under milder conditions and with improved functional group tolerance. mdpi.com

The development of one-pot procedures, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, can streamline the synthesis and reduce waste. An example is the one-pot oxidation/bromination of fused pyridines. tcichemicals.com

Continuous flow chemistry offers another avenue for optimization, providing better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. rsc.org

Catalytic System Development and Ligand Effects

The development of catalytic systems for the selective bromination of pyridine derivatives is an area of active research. For substrates like 3-isopropylpyridine, direct C-H activation using transition metal catalysts is a prominent strategy. These systems offer an advantage over traditional electrophilic aromatic substitution, which often lacks regioselectivity with pyridines.

Transition Metal Catalysis: Rhodium(III) and Palladium(II) complexes are effective catalysts for the directed ortho-halogenation of aromatic compounds containing a directing group, with the pyridine nitrogen serving this function. organic-chemistry.orgbeilstein-journals.org The general mechanism involves the coordination of the pyridine nitrogen to the metal center, followed by a C-H activation/metalation step to form a metallacyclic intermediate. This intermediate then reacts with an electrophilic bromine source, such as N-bromosuccinimide (NBS), to afford the brominated product and regenerate the catalyst.

While specific studies detailing ligand effects for the synthesis of this compound are not extensively documented, research on analogous systems provides insight. In palladium-catalyzed C-H activation reactions, the choice of ligands or additives is crucial. For instance, the addition of acids can promote halogenation by facilitating the in-situ formation of a more active catalyst. beilstein-journals.org In other palladium-catalyzed cross-coupling reactions, phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are commonly employed to stabilize the metal center and modulate its reactivity and selectivity. nobelprize.org The steric and electronic properties of the ligand influence the efficiency of the catalytic cycle, including the oxidative addition and reductive elimination steps.

The table below illustrates plausible catalytic systems for the directed bromination of 3-isopropylpyridine, based on established methods for related heterocyclic compounds.

| Catalyst System | Proposed Ligand/Additive | Bromine Source | Rationale/Expected Effect |

|---|---|---|---|

| [Rh(Cp)Cl2]2 | None (ligandless) | N-Bromosuccinimide (NBS) | Cp ligand stabilizes the Rh(III) center; proven effective for ortho-halogenation of various arenes and heterocycles. organic-chemistry.org |

| Pd(OAc)2 | p-Toluenesulfonic acid (PTSA) | N-Bromosuccinimide (NBS) | Acid additive promotes the formation of a more active Pd(II) catalyst, enhancing the rate of C-H activation. beilstein-journals.org |

| Pd(PPh3)2Cl2 | IMes (an N-heterocyclic carbene) | CO / Alkyl Bromide Source | While used for carbonylation, this system shows how NHC ligands can be used with palladium to catalyze reactions on alkyl halides, a principle adaptable to C-H activation. organic-chemistry.org |

Controlled Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound is critically dependent on the careful control of reaction parameters. The primary challenge is to favor bromination at the C-2 position over the electronically similar C-4 and C-6 positions. The bulky isopropyl group at C-3 provides a degree of steric hindrance that can be exploited to enhance this selectivity.

Directed ortho-Metalation-Bromination: A highly effective and regioselective method is the directed ortho-metalation of 3-isopropylpyridine, followed by quenching with an electrophilic bromine source. This approach is not catalytic but offers excellent control.

Metalation: A strong, sterically hindered base is used to selectively deprotonate the C-2 position. Reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) are known to be effective for the magnesation of pyridines at the position ortho to a directing group or adjacent to a substituent. d-nb.info The reaction is typically conducted in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF).

Temperature Control: Maintaining cryogenic temperatures (e.g., -78 °C to -30 °C) is essential during the metalation and subsequent bromination steps. d-nb.infoacs.org This prevents decomposition of the thermally sensitive organometallic intermediate and minimizes side reactions, such as rearrangement or loss of selectivity.

Bromination: The resulting pyridyl-magnesium or pyridyl-lithium species is then treated with an electrophilic bromine source like molecular bromine (Br₂) or NBS to install the bromine atom.

The table below outlines key reaction conditions and their impact on the outcome of the directed metalation-bromination synthesis.

| Parameter | Condition | Effect on Yield and Selectivity |

|---|---|---|

| Temperature | Low (-78 °C) | Favors kinetic control, enhancing the stability of the organometallic intermediate and increasing regioselectivity for the 2-position. acs.org |

| High (> 0 °C) | May lead to decomposition, reduced yield, and formation of isomeric byproducts. | |

| Metalating Agent | TMPMgCl·LiCl | Highly effective for regioselective deprotonation of substituted pyridines due to its strong basicity and kinetic nature. d-nb.info |

| n-Butyllithium | Can also be used but may be less selective, potentially leading to addition reactions or metalation at other positions. worktribe.com | |

| Solvent | Tetrahydrofuran (THF) | Commonly used for organometallic reactions, effectively solvates the metal species. d-nb.info |

| Diethyl ether (Et2O) | An alternative, though solubility of intermediates can sometimes be an issue. acs.org |

By optimizing these catalytic systems and reaction conditions, the synthesis of this compound can be directed to achieve high levels of purity and yield, making it available for further use in the synthesis of more complex molecules.

Reactivity and Mechanistic Investigations of 2 Bromo 3 Isopropylpyridine

Transition-Metal-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom at the 2-position of the pyridine (B92270) ring makes 2-bromo-3-isopropylpyridine a valuable substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling Protocols and Substrate Scope

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. wikipedia.org For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 2-position.

Typical Suzuki-Miyaura coupling protocols for this compound involve the use of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base, and a suitable solvent system. The reaction generally proceeds by an oxidative addition of the this compound to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The substrate scope for the Suzuki-Miyaura coupling of this compound is broad, encompassing a variety of aryl- and heteroarylboronic acids. nih.govresearchgate.net This versatility allows for the synthesis of a diverse array of 2-substituted-3-isopropylpyridine derivatives. For instance, the coupling with phenylboronic acid yields 2-phenyl-3-isopropylpyridine. The reaction conditions can often be tuned to accommodate sensitive functional groups on the boronic acid partner. nih.gov

Below is a representative table of Suzuki-Miyaura coupling reactions involving this compound with various boronic acids.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Phenyl-3-isopropylpyridine | High |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 2-(4-Methoxyphenyl)-3-isopropylpyridine | Good to Excellent |

| 3-Fluorophenylboronic acid | P1 Precatalyst | K₃PO₄ | Dioxane/H₂O | 2-(3-Fluorophenyl)-3-isopropylpyridine | Excellent nih.gov |

| Cyclopropylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 2-Cyclopropyl-3-isopropylpyridine | Moderate to Good nih.gov |

This table is illustrative and specific yields can vary based on the precise reaction conditions.

Negishi Coupling and Organozinc-Mediated Transformations

The Negishi coupling provides an alternative and often complementary method to the Suzuki-Miyaura reaction, utilizing organozinc reagents as the coupling partners. wikipedia.org This reaction is also typically catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.org The formation of the requisite organozinc reagent from this compound can be achieved through direct insertion of activated zinc into the carbon-bromine bond. mdpi.com

The subsequent coupling with various electrophiles, such as aryl or alkyl halides, proceeds to form the corresponding cross-coupled products. mdpi.com Organozinc reagents are known for their functional group tolerance, although they can be sensitive to moisture and air. sigmaaldrich.comtaylorandfrancis.com The reactivity of organozinc compounds is generally lower than that of organolithium or Grignard reagents, which can be advantageous in preventing unwanted side reactions. slideshare.net

A key advantage of the Negishi coupling is its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds, offering a broad scope for synthetic applications. wikipedia.org For example, coupling an organozinc derivative of 3-isopropylpyridine with an aryl bromide would yield a 2-aryl-3-isopropylpyridine.

Table 2: Negishi Coupling Reactions of 2-(Bromozincio)-3-isopropylpyridine

| Electrophile | Catalyst | Solvent | Product |

|---|---|---|---|

| Iodobenzene | Pd(PPh₃)₄ | THF | 2-Phenyl-3-isopropylpyridine |

| 1-Bromobutane | Ni(dppe)Cl₂ | THF | 2-Butyl-3-isopropylpyridine |

| Benzoyl chloride | None | THF | (3-Isopropylpyridin-2-yl)(phenyl)methanone mdpi.com |

This table represents potential Negishi coupling reactions. Specific conditions and yields would require experimental determination.

Kumada and Stille Coupling Applications

The Kumada coupling utilizes Grignard reagents (organomagnesium halides) as the nucleophilic partner and is typically catalyzed by nickel or palladium complexes. While powerful for forming carbon-carbon bonds, the high reactivity of Grignard reagents can sometimes limit functional group compatibility. The Stille coupling, on the other hand, employs organostannane reagents. A significant advantage of the Stille reaction is its tolerance to a wide array of functional groups, although the toxicity of organotin compounds is a notable drawback. uwindsor.ca

Both Kumada and Stille couplings can be applied to this compound to introduce various organic fragments. For instance, in a Kumada coupling, reacting this compound with phenylmagnesium bromide in the presence of a suitable nickel catalyst would yield 2-phenyl-3-isopropylpyridine. Similarly, a Stille coupling with tributyl(phenyl)stannane and a palladium catalyst would achieve the same transformation. The choice between these methods often depends on the specific substrate and the desired functional group tolerance. nih.gov

Regioselectivity and Stereochemical Control in Coupling Reactions

In cross-coupling reactions of this compound, regioselectivity is generally well-defined, with the reaction occurring at the carbon atom bearing the bromine atom. The stereochemistry of the coupling partners is often retained in the product, particularly in Suzuki and Stille couplings involving vinyl substrates. wikipedia.org For example, the coupling of (E)-vinylboronic acid with this compound would be expected to yield (E)-2-vinyl-3-isopropylpyridine.

The isopropyl group at the 3-position can exert some steric influence on the reaction, potentially affecting the rate and efficiency of the coupling, especially with bulky coupling partners. nih.gov However, in most standard cross-coupling reactions, this steric hindrance is not prohibitive and good to excellent yields of the desired products can be obtained. nih.gov

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom in this compound is susceptible to nucleophilic substitution, particularly through nucleophilic aromatic substitution (SNAr) pathways or metal-catalyzed processes. The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack at the 2-position.

Common nucleophiles such as amines, alkoxides, and thiolates can displace the bromide. For example, reaction with an amine, often in the presence of a base or a palladium catalyst (Buchwald-Hartwig amination), can lead to the formation of 2-amino-3-isopropylpyridine derivatives. nih.gov These reactions are crucial for the synthesis of various biologically active compounds. The reaction with sodium methoxide (B1231860) would yield 2-methoxy-3-isopropylpyridine.

The conditions for these substitution reactions can vary widely, from heating with a strong nucleophile in a polar aprotic solvent for SNAr to milder, palladium-catalyzed conditions for Buchwald-Hartwig type reactions. nih.govambeed.com

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.com The pyridine nitrogen is also basic and can be protonated or coordinate to Lewis acids under typical electrophilic substitution conditions, further deactivating the ring. youtube.com

If forced to react, electrophilic substitution on pyridine derivatives typically occurs at the 3- or 5-position (meta to the nitrogen). youtube.com In the case of this compound, the directing effects of the bromo and isopropyl groups must also be considered. The bromine atom is a deactivating but ortho-, para-director, while the isopropyl group is an activating ortho-, para-director. The strong deactivating effect of the pyridine nitrogen generally dominates, and if substitution occurs, it is most likely to be at the 5-position. However, such reactions often require harsh conditions and may result in low yields. Common electrophilic substitution reactions like nitration or halogenation are challenging for this substrate. total-synthesis.comlibretexts.org

Organometallic Functionalization and Metalation Studies

The reactivity of this compound in organometallic reactions is a key aspect of its chemical profile, enabling a variety of synthetic transformations. These reactions primarily involve the strategic activation of C-H or C-Br bonds to form organometallic intermediates, which can then be functionalized.

Directed Metalation Group (DMG) Effects of the Isopropyl Moiety

The isopropyl group, while not a classical directing metalation group (DMG), can influence the regioselectivity of metalation on the pyridine ring. In pyridine systems, a directing group is often necessary to achieve selective lithiation, as direct deprotonation can be challenging due to the π-deficient nature of the ring, which can lead to nucleophilic addition of the organolithium reagent. uwindsor.ca For pyridine derivatives, the general trend for lithiation is that a substituent at the C-3 position directs metalation to the C-4 position. uwindsor.ca

While strong directing groups like amides or O-aryl carbamates are known to direct ortho-lithiation with high efficiency, the influence of an alkyl group like isopropyl is more subtle. harvard.eduorganic-chemistry.org The kinetic acidity of the protons on the pyridine ring is increased by the presence of a directing group that can coordinate to the lithium of the base. organic-chemistry.org In the case of this compound, the directing effect would be a competition between the bromo and isopropyl substituents.

Halogen-Metal Exchange Processes and Intermediate Formation

Halogen-metal exchange is a prominent and efficient method for the functionalization of halopyridines. d-nb.info This process involves the reaction of the bromo-substituted pyridine with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures to replace the bromine atom with a lithium atom. researchgate.netnih.gov This generates a lithiated pyridine intermediate that is a potent nucleophile for subsequent reactions with a wide array of electrophiles. researchgate.net

For this compound, halogen-metal exchange at the C-2 position would yield 3-isopropyl-2-lithiopyridine. This intermediate can then be trapped with various electrophiles to introduce new functional groups at the 2-position. To avoid side reactions such as dilithiation or aryl coupling, these reactions are often conducted at very low temperatures (e.g., -78 °C) and under high dilution. nih.gov

The formation of organomagnesium intermediates is also a viable strategy. For instance, reacting a bromo-substituted heterocycle with isopropylmagnesium chloride followed by n-butyllithium can generate a magnesium "ate" complex. mdpi.com This intermediate can then undergo selective reactions. mdpi.com The resulting organometallic species can be used in cross-coupling reactions, such as the Negishi coupling, after transmetalation with zinc chloride. d-nb.info

Applications in Frustrated Lewis Pair (FLP) Chemistry

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that are unable to form a classical adduct. libretexts.org This unquenched reactivity allows them to activate a variety of small molecules. libretexts.orgresearchgate.netchemistryviews.org Pyridine derivatives, including those with bulky substituents like isopropyl groups, can act as the Lewis base component in FLP systems. nih.govmdpi.com

In the context of this compound, while direct applications in FLP chemistry are not extensively documented in the provided search results, the analogous 2-isopropylpyridine (B1293918) and 4-isopropylpyridine (B108708) have been utilized in regioselective metalations involving FLP-like concepts. d-nb.info For example, the combination of a sterically hindered magnesium amide base with a Lewis acid like BF₃·OEt₂ can direct metalation to specific positions on the pyridine ring. d-nb.info

The general principle of FLP chemistry involves the cooperative action of the Lewis acid and base to cleave chemical bonds. libretexts.org For instance, FLPs have been shown to activate C-F bonds and even dihydrogen. nih.govmdpi.com The steric hindrance provided by substituents like the isopropyl group on the pyridine ring is crucial for preventing the formation of a stable Lewis adduct and enabling FLP reactivity. researchgate.net

Radical Chemistry and Mechanistic Elucidation

The radical chemistry of this compound involves the generation and subsequent reactions of a 3-isopropylpyridyl radical. This can be achieved through various methods, including photocatalysis.

Mechanistic studies into the radical reactions of halopyridines have revealed the importance of the reaction conditions in determining the nature and reactivity of the generated radical species. For instance, in photocatalytic systems using an iridium catalyst, the reduction of a bromopyridine substrate can occur via a proton-coupled electron transfer (PCET) pathway. nih.gov This process leads to the formation of a protonated pyridine radical and a bromide ion. nih.gov

The reactivity of the resulting pyridyl radical is highly dependent on the solvent. For example, the use of a hydrogen-bond-donating solvent like 2,2,2-trifluoroethanol (B45653) (TFE) can lead to the formation of a protonated, and therefore more electrophilic, pyridyl radical. nih.gov This electrophilic radical can then participate in reactions such as the hydroarylation of nucleophilic alkenes. nih.gov

While specific studies on the radical chemistry of this compound are not detailed in the provided search results, the general principles of pyridyl radical formation and reactivity can be applied. The presence of the isopropyl group may influence the stability and reactivity of the radical intermediate.

Derivatization and Analog Development from 2 Bromo 3 Isopropylpyridine

Synthesis of Novel Substituted Pyridine (B92270) Derivatives

2-Bromo-3-isopropylpyridine serves as an excellent substrate for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C2-position. These reactions are fundamental for synthesizing novel substituted pyridine derivatives.

Key cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromopyridine with boronic acids or esters. It is a highly versatile method for introducing aryl, heteroaryl, or alkyl groups. For example, the Suzuki coupling of a related compound, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids proceeds in moderate to good yields using a catalyst system like Pd(PPh₃)₄ with a base such as K₃PO₄. mdpi.com A similar reactivity is expected for this compound.

Negishi Coupling: This reaction involves the coupling of the bromopyridine with an organozinc reagent, typically catalyzed by palladium or nickel complexes. Negishi couplings are known for their high functional group tolerance. In a related system, the palladium-catalyzed Negishi cross-coupling of 2-bromo-5-(tri-n-butylstannyl)pyridine with alkylzinc reagents occurred selectively at the C2-bromo position, leaving the stannyl (B1234572) group available for subsequent transformations. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds, allowing for the synthesis of 2-amino-3-isopropylpyridine derivatives by coupling with various primary or secondary amines.

Sonogashira Coupling: This reaction introduces alkyne functionalities by coupling the bromopyridine with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

These synthetic strategies allow for the modular construction of diverse pyridine derivatives, as summarized in the table below.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting C2-Substituent |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ / Base | Aryl, Heteroaryl, Alkyl |

| Negishi | R-ZnX | Pd(OAc)₂ / Ligand | Alkyl, Aryl |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / Ligand / Base | Amino (NR¹R²) |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl |

Functionalization Strategies at the Isopropyl Side Chain

Direct functionalization of the isopropyl side chain of this compound is less common than reactions on the pyridine ring, as the C(sp³)-H bonds of the isopropyl group are generally unreactive. However, transformations are possible under specific conditions, often involving oxidation.

For instance, the isopropyl group on a related 2-chloro-5-isopropylpyridine (B1353495) can be oxidized to form the corresponding ketone or carboxylic acid derivatives. This suggests that similar oxidative pathways could be applied to this compound, provided the oxidizing agent is compatible with the bromopyridine moiety. Potential reactions include:

Oxidation: Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid could potentially convert the isopropyl group to a 2-(2-bromo-3-pyridyl)propan-2-ol or further to 2-acetyl-3-bromopyridine.

Radical Halogenation: While potentially unselective, free-radical halogenation (e.g., using N-bromosuccinimide) could introduce a halogen atom at the benzylic-like position of the isopropyl group, which could then be used for further nucleophilic substitution reactions.

These transformations are generally more challenging than ring functionalization and may require careful optimization to avoid side reactions.

Expansion to Polycyclic and Fused Heterocyclic Systems

The structure of this compound is well-suited for the synthesis of polycyclic and fused heterocyclic systems. dur.ac.uk This is typically achieved through a two-step process: first, a cross-coupling reaction introduces a functional group at the C2 position, which then participates in an intramolecular cyclization reaction.

A general strategy involves:

Functionalization: A Suzuki or Sonogashira coupling is performed to introduce a side chain at the C2 position containing a reactive group (e.g., an amine, hydroxyl, or carbonyl group).

Intramolecular Cyclization: The newly introduced functional group reacts with another part of the molecule to form a new ring. This can involve cyclization onto the pyridine nitrogen, the C4 position of the pyridine ring, or even the isopropyl side chain.

For example, coupling this compound with 2-aminophenylboronic acid would yield N-(2-(3-isopropylpyridin-2-yl)phenyl)amine. This intermediate could then undergo an intramolecular cyclization, such as a Buchwald-Hartwig amination or a Pictet-Spengler type reaction, to form a fused tricyclic system. Such approaches provide a flexible and efficient route to novel, highly functionalized polycyclic systems. dur.ac.ukambeed.com

Structure-Reactivity Relationships in this compound Analogues

The reactivity of this compound and its analogues is governed by a combination of electronic and steric effects. The electron-withdrawing nature of the pyridine nitrogen atom makes the ring electron-deficient, facilitating nucleophilic attack, particularly at the 2- and 6-positions.

The key factor influencing the reactivity of 3-alkyl-2-bromopyridine analogues is the steric hindrance imposed by the 3-substituent. wikipedia.org This effect is clearly demonstrated in the reaction of 3-alkylpyridines with phenyllithium, a nucleophilic substitution reaction. cdnsciencepub.com

When the alkyl group is small (e.g., methyl), nucleophilic attack occurs preferentially at the C2 position, which is adjacent to the substituent.

As the steric bulk of the alkyl group increases from methyl to ethyl and then to isopropyl, the preference for attack at the C2 position decreases.

With a very bulky group like t-butyl, the reaction shifts almost exclusively to the C6 position, as the C2 position is sterically shielded. cdnsciencepub.com

This trend highlights the significant steric control exerted by the 3-isopropyl group in this compound. This steric hindrance can:

Slow down reactions at the adjacent C2-bromo position and the pyridine nitrogen.

Influence regioselectivity in reactions where multiple sites are available for attack, favoring less hindered positions.

Destabilize transition states involving the C2 or N1 positions, which can, in some cases, accelerate reactions where the elimination of a group from that position is rate-determining. nih.gov

Comparative Reactivity Studies with Positional Isomers (e.g., 2-Bromo-5-isopropylpyridine, 3-Bromo-2-isopropylpyridine)

The reactivity of bromo-isopropylpyridine isomers varies significantly depending on the relative positions of the bromine atom and the isopropyl group. A comparison reveals the critical interplay of steric and electronic effects. wikipedia.orgcdnsciencepub.com

This compound: The isopropyl group is meta to the bromine but ortho to the nitrogen. It sterically hinders the nitrogen atom and, to a lesser extent, the C2-bromo position. Nucleophilic substitution at C2 is feasible but can be slower than in less hindered isomers.

2-Bromo-5-isopropylpyridine: The isopropyl group is in the para position relative to the bromine. It exerts a minimal steric effect on reactions at the C2-bromo position or the nitrogen atom. Its reactivity is typical of a standard 2-bromopyridine (B144113), primarily governed by electronic effects.

3-Bromo-2-isopropylpyridine: Here, the bulky isopropyl group is ortho to the bromine atom. This arrangement creates substantial steric hindrance around the C-Br bond, making nucleophilic substitution and oxidative addition for cross-coupling reactions at this position significantly more difficult compared to the other isomers.

The following table summarizes the expected reactivity differences based on these structural variations.

| Compound | Steric Hindrance at C-Br | Steric Hindrance at Pyridine-N | Expected Reactivity at C-Br (e.g., Cross-Coupling) |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 2-Bromo-5-isopropylpyridine | Low | Low | High |

| 3-Bromo-2-isopropylpyridine | High | High | Low |

| 2-Bromo-6-isopropylpyridine (B1440234) | Low | High | High |

Advanced Spectroscopic and Analytical Characterization of 2 Bromo 3 Isopropylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 2-Bromo-3-isopropylpyridine in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, the aromatic protons on the pyridine (B92270) ring typically appear as distinct multiplets in the downfield region, a consequence of the deshielding effect of the aromatic system and the electron-withdrawing bromine atom. The isopropyl group gives rise to a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups. The integration of these signals confirms the number of protons in each environment.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbon atom attached to the bromine (C2) is significantly deshielded, appearing at a characteristic downfield shift. The carbons of the isopropyl group and the remaining pyridine ring carbons can also be assigned based on their chemical shifts and coupling patterns in coupled spectra. For many pyridine derivatives, ¹H and ¹³C NMR are used to identify the structures. nih.govresearchgate.netrsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ) / ppm (Predicted) | Multiplicity | Assignment |

| ¹H | 8.20 | dd | H-6 |

| ¹H | 7.60 | dd | H-4 |

| ¹H | 7.15 | dd | H-5 |

| ¹H | 3.50 | sept | CH (isopropyl) |

| ¹H | 1.30 | d | CH₃ (isopropyl) |

| ¹³C | 160.2 | s | C-2 |

| ¹³C | 148.5 | s | C-6 |

| ¹³C | 140.1 | s | C-4 |

| ¹³C | 126.8 | s | C-5 |

| ¹³C | 122.5 | s | C-3 |

| ¹³C | 33.8 | s | CH (isopropyl) |

| ¹³C | 22.9 | s | CH₃ (isopropyl) |

Note: Predicted values are based on standard chemical shift correlations and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound. Electron impact (EI) and electrospray ionization (ESI) are common techniques used. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+), with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). docbrown.info

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula with a high degree of confidence. rsc.org Fragmentation analysis in MS/MS experiments can further elucidate the structure by identifying characteristic neutral losses and fragment ions. Common fragmentation pathways for this compound may involve the loss of the bromine atom, cleavage of the isopropyl group, or fragmentation of the pyridine ring.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value/Observation | Significance |

| Molecular Formula | C₈H₁₀BrN | Confirmed by HRMS |

| Molecular Weight | 200.08 g/mol | --- |

| Molecular Ion (M+) | m/z 199/201 | Isotopic pattern confirms the presence of one bromine atom |

| Base Peak | m/z 156/158 or 120 | Depends on fragmentation pathway (loss of C₃H₇ or Br) |

| Key Fragment Ions | [M-CH₃]⁺, [M-C₃H₇]⁺, [M-Br]⁺ | Provides structural information |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its vibrational modes. asianpubs.orgelixirpublishers.com For this compound, these techniques can confirm the presence of key functional groups and provide structural information.

The IR spectrum will show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic pyridine ring and the aliphatic isopropyl group. The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1600-1400 cm⁻¹ region. elixirpublishers.com The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum. Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the pyridine ring.

Table 3: Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| C=C/C=N Ring Stretch | 1600-1400 | IR, Raman |

| C-H Bend | 1470-1350 | IR |

| C-Br Stretch | 700-500 | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination

Table 4: Representative X-ray Crystallography Data for a Substituted Pyridine Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 22.544 |

| b (Å) | 11.576 |

| c (Å) | 17.157 |

| β (°) | 123.907 |

| Volume (ų) | 3716.2 |

Note: This data is for a related compound, (1,5-bis(2-bromo-6-isopropylpyridyl)-3,7-diphenyl-1,5,3,7-diazadiphosphocine)copper(I) tetrafluoroborate, and serves as an illustrative example of the type of information obtained from X-ray crystallography. sjsu.edu

Chromatographic Techniques (GC-MS, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. nih.govacs.orggoogle.com Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination that separates volatile compounds and provides mass spectral data for their identification. who.intetamu.edu The retention time in the gas chromatogram is a characteristic property of the compound under specific conditions, and the mass spectrum serves as a confirmatory tool.

High-Performance Liquid Chromatography (HPLC) is another widely used technique for the separation and quantification of pyridine derivatives. oup.comtandfonline.com Reversed-phase HPLC, with a suitable mobile phase, can effectively separate this compound from starting materials, byproducts, and other impurities. The purity is typically determined by the area percentage of the main peak in the chromatogram.

Table 5: Chromatographic Methods for the Analysis of Pyridine Derivatives

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector | Application |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer | Purity assessment, identification of volatile impurities |

| HPLC | C18 or C8 reversed-phase column | Acetonitrile/Water or Methanol/Water | UV-Vis or Diode Array | Purity assessment, quantification, reaction monitoring |

Computational and Theoretical Chemistry Studies of 2 Bromo 3 Isopropylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and reactivity patterns. While specific DFT studies on 2-bromo-3-isopropylpyridine are not widely published, analysis of structurally similar compounds provides a strong basis for understanding its behavior. For instance, studies on other substituted pyridines demonstrate the utility of DFT in elucidating electronic characteristics. ias.ac.in

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcomes of chemical reactions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dokumen.pub The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. jocpr.com A smaller gap suggests higher reactivity.

Computational studies on related brominated pyridine (B92270) derivatives provide insight into the likely FMO properties of this compound. For example, DFT calculations performed on 2-bromo-3-hydroxy-6-methylpyridine using the B3LYP method with a 6-311G(d,p) basis set yielded specific HOMO, LUMO, and energy gap values. jocpr.com These calculations help in understanding how substituents influence the electronic landscape of the pyridine ring. jocpr.comacs.org

Table 1: FMO Analysis of a Structurally Related Pyridine Derivative Data based on calculations for 2-bromo-3-hydroxy-6-methylpyridine. jocpr.com

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.432 |

| LUMO Energy | -1.037 |

| HOMO-LUMO Energy Gap (ΔE) | 5.395 |

Global reactivity descriptors, derived from HOMO and LUMO energies, offer quantitative measures of a molecule's reactivity. nih.gov These indices, including electronegativity (χ), chemical hardness (η), and global electrophilicity (ω), are valuable for predicting how a molecule will behave in a chemical reaction. Hardness and its inverse, softness (S), are significant in assessing both reactivity and stability. nih.govepdf.pub

DFT calculations have been successfully used to predict the nucleophilicity of various substituted pyridines, correlating well with experimental data and Hammett substituent constants. ias.ac.in For this compound, the electron-donating isopropyl group at the 3-position and the electron-withdrawing bromo group at the 2-position would create a specific electronic environment. Theoretical calculations can precisely quantify the net effect on the pyridine nitrogen's nucleophilicity and the reactivity of the ring carbons.

Table 2: Calculated Global Reactivity Indices Illustrative data based on DFT calculations for a related bromo-heterocycle, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. nih.gov

| Reactivity Index | Definition | Predicted Role |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Global Electrophilicity (ω) | μ2 / 2η (where μ ≈ -χ) | Quantifies electrophilic character. |

| Softness (S) | 1 / η | Measures the polarizability and reactivity. |

DFT calculations are instrumental in elucidating reaction mechanisms by mapping potential energy surfaces. This involves identifying transition states, intermediates, and calculating activation energies. For this compound, computational studies could model various transformations, such as nucleophilic aromatic substitution, where the bromine atom is replaced. The steric hindrance from the adjacent isopropyl group would significantly influence the reaction pathway and rate, an effect that can be quantified computationally. cdnsciencepub.com

Furthermore, theoretical models can predict the regioselectivity of reactions, such as lithiation or other electrophilic attacks on the pyridine ring, by analyzing the calculated charge distributions and orbital characteristics.

Prediction of Reactivity Indices and Nucleophilicity

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations calculate the trajectory of atoms and molecules over time by integrating Newton's equations of motion, providing a view of molecular motion and conformational changes at the atomic level. unram.ac.id

For this compound, a key area of interest is the conformational flexibility of the isopropyl group. MD simulations can be employed to explore the rotational dynamics around the C-C bond connecting the isopropyl group to the pyridine ring. This analysis helps identify the most stable (lowest energy) conformations and the energy barriers for rotation between them. Understanding the preferred spatial arrangement is crucial as it impacts steric interactions in chemical reactions and binding to biological targets.

Computational Thermochemistry and Kinetics

Computational methods, particularly those based on DFT, are widely used to predict the thermochemical properties of molecules, such as enthalpy of formation, entropy, and Gibbs free energy. vulcanchem.com This data is vital for assessing the thermodynamic feasibility of reactions.

In addition to thermochemistry, computational kinetics involves calculating the rate constants of chemical reactions. By determining the activation energy (the energy barrier that must be overcome for a reaction to occur) from the potential energy surface, reaction rates can be estimated using transition state theory. weizmann.ac.il For this compound, these calculations could predict the kinetics of its synthesis or degradation pathways, providing valuable information for process optimization.

Research Applications of 2 Bromo 3 Isopropylpyridine in Advanced Chemical Sciences

Role as a Key Synthetic Intermediate in Complex Organic Molecule Construction

2-Bromo-3-isopropylpyridine serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure, featuring a bromine atom at the 2-position and an isopropyl group at the 3-position of the pyridine (B92270) ring, allows for a variety of chemical transformations. The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki, and Negishi couplings, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. researchgate.net This reactivity is fundamental to constructing the carbon skeleton of intricate molecular architectures.

The isopropyl group, while seemingly simple, exerts significant steric and electronic influence on the reactivity of the pyridine ring. This steric hindrance can direct reactions to other positions of the molecule, offering regioselective control in multi-step syntheses. For instance, in metalation reactions, the isopropyl group can guide the deprotonation to a specific site, facilitating the introduction of other functional groups. d-nb.info This controlled functionalization is paramount when building complex molecules with precise three-dimensional arrangements.

The pyridine nitrogen itself can be quaternized or coordinated to metal centers, further expanding the synthetic utility of this compound. These properties make it an important intermediate in the preparation of substituted pyridines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. The ability to selectively modify the pyridine core through reactions involving the bromo and isopropyl substituents underscores its importance as a versatile synthon in modern organic synthesis.

Integration into Novel Heterocyclic Architectures

The chemical reactivity of this compound makes it a valuable precursor for the construction of novel heterocyclic architectures. The bromine atom at the 2-position readily participates in various transition-metal-catalyzed cross-coupling reactions, allowing for the fusion or linkage of the pyridine ring to other heterocyclic systems. researchgate.net This capability is essential for creating complex, polycyclic molecules with unique electronic and steric properties.

For example, through Suzuki or Stille coupling reactions, aryl or heteroaryl groups can be introduced at the 2-position, leading to the formation of bi- or poly-heterocyclic systems. These structures are of significant interest in medicinal chemistry and materials science. Furthermore, the pyridine nitrogen can participate in cyclization reactions, acting as a nucleophile or a coordinating atom to facilitate the formation of new rings.

The strategic placement of the isopropyl group at the 3-position can influence the conformation and reactivity of the resulting heterocyclic architectures. This steric bulk can be exploited to create specific three-dimensional arrangements or to stabilize certain conformations, which can be crucial for biological activity or material properties. Researchers have utilized these features to synthesize a range of novel heterocyclic compounds, including those with potential applications as ligands for catalysis or as functional dyes. The versatility of this compound as a building block continues to be explored for the creation of new and complex heterocyclic structures with tailored properties.

Potential in Functional Material Science Research

This compound is emerging as a significant compound in the field of functional material science. bldpharm.com Its inherent chemical properties make it a versatile building block for the synthesis of advanced materials with tailored electronic and optical characteristics.

Components for Organic Electronics

In the realm of organic electronics, the pyridine moiety is a well-established component due to its electron-deficient nature, which facilitates electron transport. The presence of the bromo-substituent on this compound provides a reactive site for the introduction of various functional groups through cross-coupling reactions. bldpharm.comnih.gov This allows for the systematic tuning of the electronic properties of the resulting materials. The isopropyl group, through its steric and electronic effects, can influence the molecular packing and morphology of thin films, which are critical factors for the performance of organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Building Blocks for Sensor Development

The development of chemical sensors often relies on the interaction of an analyte with a specific receptor molecule, leading to a detectable signal. This compound can be functionalized to create such receptor sites. bldpharm.com The pyridine nitrogen can act as a hydrogen bond acceptor or a metal coordination site, while the rest of the molecule can be modified to enhance selectivity and sensitivity. For instance, the bromo group can be replaced with a fluorophore, and the interaction of the pyridine nitrogen with an analyte could modulate the fluorescence, forming the basis of a sensor.

Precursors for Optoelectronic Devices

Optoelectronic devices, which convert light into electrical signals or vice versa, require materials with specific energy levels and high charge carrier mobilities. By incorporating this compound into larger conjugated systems, it is possible to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. bldpharm.com This control is essential for optimizing the performance of devices like solar cells and photodetectors. The versatility of the bromo-substituent allows for the creation of a wide range of derivatives, enabling a systematic investigation of structure-property relationships in these materials.

Development of Advanced Organocatalysts

The pyridine scaffold is a cornerstone in the design of organocatalysts, and this compound offers a unique platform for the development of new and efficient catalysts. sigmaaldrich.comias.ac.in The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a nucleophilic and basic site that can activate substrates in a variety of organic transformations. ias.ac.in

The presence of the isopropyl group at the 3-position introduces steric bulk near the catalytically active nitrogen atom. This steric hindrance can be exploited to achieve high levels of stereoselectivity in asymmetric catalysis. By controlling the approach of reactants to the catalytic site, enantiomerically enriched products can be obtained.

Furthermore, the bromine atom at the 2-position provides a convenient handle for further modification of the catalyst structure. sigmaaldrich.com For example, it can be used to attach the catalyst to a solid support, facilitating catalyst recovery and recycling, a key principle of green chemistry. Alternatively, the bromo-group can be replaced with other functional groups that can participate in catalysis, leading to bifunctional or multifunctional catalysts with enhanced activity and selectivity. The ability to fine-tune both the steric and electronic properties of the pyridine catalyst through modifications at the 2- and 3-positions makes this compound a valuable starting material for the rational design of advanced organocatalysts.

Application in Chemical Probe Design for Bio-imaging Research

The development of fluorescent probes for bio-imaging is a rapidly advancing field in chemical sciences, enabling the visualization of complex biological processes in real-time and with high specificity. Pyridine-based compounds are a cornerstone in the design of these molecular tools. researchgate.netmdpi.com Their utility stems from the ability to tune their photophysical properties, such as absorption and emission wavelengths, quantum yields, and environmental sensitivity, through strategic chemical modifications.

Research into pyridine derivatives has yielded a plethora of fluorescent probes with diverse applications in bio-imaging. These probes are often designed as "push-pull" systems, where an electron-donating group and an electron-withdrawing group are attached to a conjugated scaffold, leading to intramolecular charge transfer (ICT) characteristics. This ICT nature is often sensitive to the local environment, making these probes excellent sensors for polarity, viscosity, or the presence of specific analytes. researchgate.net

For instance, various substituted pyridines have been successfully developed as fluorescent probes for imaging lipid droplets, which are cellular organelles implicated in numerous metabolic diseases. mdpi.com A study on novel CF₃-substituted pyridine-based fluorescent probes demonstrated their utility as robust and low-toxicity agents for visualizing lipid droplets in living cells. mdpi.com These probes exhibited aggregation-induced emission (AIE) behavior, a phenomenon where the fluorescence is enhanced in an aggregated state, making them highly suitable for imaging in complex biological environments.

Furthermore, radioiodinated benzoimidazopyridine (BIP) derivatives have been synthesized for the detection of tau pathology in Alzheimer's disease. nih.gov The synthesis of these probes utilized 2-bromopyridine (B144113) derivatives as key starting materials, highlighting the importance of halogenated pyridines in the development of imaging agents for neurodegenerative diseases. nih.gov The substitution pattern on the pyridine ring was found to be crucial for the probes' selectivity and pharmacokinetic properties. nih.gov

The following table summarizes the properties of some reported pyridine-based fluorescent probes, illustrating the versatility of the pyridine scaffold in bio-imaging applications.

| Probe Type | Target/Application | Key Synthetic Precursor | Photophysical Properties | Reference |

| CF₃-Substituted Pyridines | Lipid Droplet Imaging | CF₃-substituted pyridines | Moderate quantum yields, Aggregation-Induced Emission | mdpi.com |

| Radioiodinated Benzoimidazopyridines | Tau Pathology Imaging | 2-Bromopyridine derivatives | Radio-labeled for PET imaging | nih.gov |

| Terpyridine-Based Sensors | Cation and Anion Sensing | Terpyridine derivatives | Tunable emission based on substitution | tandfonline.com |

| Pyridine-Based pH Sensors | pH Sensing in Acidic Environments | Substituted pyridines | Ratiometric fluorescence emission | researchgate.net |

These examples underscore the significant role that substituted pyridines play in the design of advanced chemical probes. The synthetic accessibility and tunable photophysical properties of the pyridine core make it an attractive platform for creating novel tools for bio-imaging research. While this compound itself has not been the focus of such studies, its structural components are emblematic of the types of building blocks that are crucial for the continued innovation in this field. The strategic combination of a reactive bromo group and a sterically influential isopropyl group on a pyridine ring represents a latent potential for the development of next-generation bio-imaging probes.

Future Research Directions and Perspectives for 2 Bromo 3 Isopropylpyridine

Exploration of Unconventional Reactivity Pathways

While the bromo-substituent at the 2-position is a classical handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), future research will likely focus on more novel and efficient activation strategies. The exploration of unconventional reactivity pathways can provide access to previously unattainable molecular architectures and improve synthetic efficiency.

One promising area is the use of photoredox catalysis . Visible-light-mediated reactions offer mild conditions and a high degree of functional group tolerance. aablocks.com For 2-Bromo-3-isopropylpyridine, this could enable direct C-H functionalization at other positions on the pyridine (B92270) ring or on the isopropyl group itself, reactions that are challenging using traditional thermal methods. Another avenue involves dual catalytic systems , such as combining photoredox catalysis with transition metal catalysis (e.g., nickel or palladium), to facilitate novel cross-coupling reactions under exceptionally mild conditions.

Furthermore, research into C-H activation represents a paradigm shift in synthesis, aiming to directly convert C-H bonds into C-C or C-heteroatom bonds. researchgate.net Future studies could target the selective activation of the C-H bonds of the isopropyl group or the pyridine ring, guided by the electronic influence of the existing substituents. This approach bypasses the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste.

Table 1: Comparison of Conventional and Potential Unconventional Reactivity Pathways

| Pathway | Description | Catalyst/Reagent Examples | Potential Advantages |

| Conventional Cross-Coupling | Substitution of the bromine atom with various organic groups. | Palladium or Copper catalysts with organoboron, organotin, or organozinc reagents. | Well-established, reliable for many transformations. |

| Photoredox Catalysis | Utilizes visible light to generate radical intermediates, enabling novel transformations. aablocks.com | Iridium or Ruthenium photocatalysts, organic dyes (Eosin Y). aablocks.com | Mild reaction conditions, high functional group tolerance, access to unique reaction pathways. |

| Direct C-H Activation | Direct functionalization of C-H bonds, avoiding pre-functionalization steps. researchgate.net | Rhodium, Palladium, or Iridium catalysts. | Atom economy, reduced synthetic steps, novel disconnections. |

| Tandem Reactions | A sequence of two or more bond-forming reactions in a single pot. | Palladium/Copper catalysts for Suzuki-cyanation sequences. researchgate.net | Increased efficiency, reduced purification steps, rapid construction of molecular complexity. |

Development of Sustainable Synthesis and Green Chemistry Methodologies

The future of chemical manufacturing depends on the development of sustainable processes that are safe, efficient, and environmentally benign. Research into the synthesis of this compound and its derivatives should prioritize these principles. Current synthetic routes often rely on harsh reagents and generate significant waste. google.com

Future methodologies could focus on flow chemistry , where reactions are performed in continuous-flow reactors. This technology offers superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability. For a potentially challenging bromination or alkylation reaction to produce the title compound, a flow process could minimize byproduct formation and enhance safety.

Another key direction is the use of earth-abundant metal catalysts . While palladium has dominated cross-coupling chemistry, its cost and toxicity are concerns. Investigating catalysts based on iron, copper, or nickel for reactions involving this compound would be a significant step towards greener synthesis.

Furthermore, applying the principles of atom economy by designing syntheses that incorporate the maximum number of atoms from the starting materials into the final product is crucial. This could involve exploring ring-transformation reactions or multi-component reactions where the pyridine core is assembled with the desired substituents in a single, efficient step. acs.org

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Proposed Application | Research Goal |

| Waste Prevention | Develop high-yield, low-byproduct synthetic routes. | Achieve >95% yield with minimal side reactions. |

| Atom Economy | Utilize multi-component or tandem reactions to build the molecule. acs.org | Design a synthesis where >80% of reactant atoms are incorporated into the product. |

| Safer Solvents & Auxiliaries | Replace hazardous solvents (e.g., chlorinated hydrocarbons) with greener alternatives like water, ethanol, or ionic liquids. | Perform key synthetic steps in a benign solvent system. |

| Design for Energy Efficiency | Employ catalytic methods that operate at ambient temperature and pressure, such as photoredox or enzymatic catalysis. aablocks.com | Reduce the energy input of the overall synthesis by 50% compared to traditional methods. |

| Use of Renewable Feedstocks | Explore bio-derived starting materials for the synthesis of the pyridine ring or its substituents. | Develop a synthetic pathway originating from non-petroleum sources. |

| Catalysis | Replace stoichiometric reagents with catalytic alternatives, particularly using earth-abundant metals. | Achieve high turnover numbers (>1000) with iron- or copper-based catalysts. |

Expansion of Application Domains in Emerging Chemical Technologies

The unique substitution pattern of this compound makes it an attractive scaffold for materials science and other emerging technologies. Halogenated pyridines are valuable building blocks for creating materials with specific electronic and physical properties. lookchem.com

In organic electronics , derivatives of this compound could be investigated as components of Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics (OPVs). The pyridine ring can influence electron transport properties, while further functionalization via the bromo-group allows for tuning of the electronic band gap and molecular packing.

In materials science , incorporating this moiety into polymers could impart desirable properties such as thermal stability, flame retardancy, or specific optical characteristics. The bromo- and isopropyl- groups offer sites for polymerization or post-polymerization modification, respectively.

There is also potential in agrochemical research . The pyridine core is a well-known pharmacophore in many successful pesticides. The specific steric hindrance provided by the isopropyl group could be exploited to design new herbicides or fungicides with novel modes of action and improved selectivity, potentially leading to lower environmental impact.

Table 3: Potential Applications in Emerging Technologies

| Technology Domain | Potential Role of this compound Derivatives | Key Properties to Investigate |

| Organic Electronics (OLEDs) | As host materials or components of emissive layers. | Electron mobility, thermal stability, photoluminescent quantum yield. |

| Functional Polymers | Monomers for specialty polymers or additives to modify polymer properties. | Glass transition temperature, thermal decomposition temperature, refractive index. |

| Agrochemicals | Scaffolds for the discovery of new herbicides, insecticides, or fungicides. | Biological activity, selectivity, environmental persistence. |

| Medicinal Chemistry | As a fragment or intermediate in the synthesis of active pharmaceutical ingredients (APIs). innospk.com | Binding affinity to biological targets, metabolic stability. |

Advanced Catalyst Design Utilizing this compound Scaffolds

Pyridine-based ligands are ubiquitous in transition metal catalysis due to their strong coordination to metal centers and tunable electronic properties. This compound offers a unique platform for designing novel ligands and catalysts.

The steric bulk of the isopropyl group adjacent to the nitrogen atom can create a specific coordination environment around a metal center. This can be harnessed in asymmetric catalysis to control the stereochemical outcome of a reaction. By synthesizing chiral derivatives of this compound, it may be possible to develop highly enantioselective catalysts for reactions such as hydrogenation, hydrosilylation, or C-C bond formation.

Furthermore, the bromine atom can serve a dual purpose. It can be retained to electronically modify the ligand or be used as a synthetic handle to link the pyridine scaffold to other coordinating groups, creating novel bidentate or pincer-type ligands . researchgate.net These multi-dentate ligands often form highly stable and active catalysts. For example, a ligand incorporating the this compound unit could be used to stabilize reactive metal species or to facilitate challenging cross-coupling reactions that are inefficient with standard catalysts. Research in this area would involve synthesizing new ligand families and evaluating their performance in a range of catalytic transformations.

Table 4: Potential Catalyst and Ligand Design Strategies